Cas no 83353-04-2 (Propanamide,N-methyl-N-[2-[2-[2-[methyl[(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(2-pyridinyldithio)-)

Propanamide,N-methyl-N-[2-[2-[2-[methyl[(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(2-pyridinyldithio)- structure
83353-04-2 structure
Product name:Propanamide,N-methyl-N-[2-[2-[2-[methyl[(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(2-pyridinyldithio)-
CAS No:83353-04-2
MF:C31H39N3O6S2
MW:613.78786
CID:723591
PubChem ID:134212

Propanamide,N-methyl-N-[2-[2-[2-[methyl[(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(2-pyridinyldithio)- Chemical and Physical Properties

Names and Identifiers

    • Propanamide,N-methyl-N-[2-[2-[2-[methyl[(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(2-pyridinyldithio)-
    • 2-pyridyldithioethylmethylamidodiethoxyethane methylaminomethyltrimethylpsoralen
    • 83353-04-2
    • N-Methyl-N-{2-[2-(2-{methyl[(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-3-yl)methyl]amino}ethoxy)ethoxy]ethyl}-3-[(pyridin-2-yl)disulfanyl]propanamide
    • 2-Pdm-psoralen
    • N-methyl-N-[2-[2-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide
    • Propanamide, N-methyl-N-(2-(2-(2-(methyl((2,5,9-trimethyl-7-oxo-7H-furo(3,2-g)(1)benzopyran-3-yl)methyl)amino)ethoxy)ethoxy)ethyl)-3-(2-pyridinyldithio)-
    • DTXSID301003343
    • Inchi: InChI=1S/C31H39N3O6S2/c1-21-18-29(36)40-30-22(2)31-25(19-24(21)30)26(23(3)39-31)20-33(4)11-13-37-15-16-38-14-12-34(5)28(35)9-17-41-42-27-8-6-7-10-32-27/h6-8,10,18-19H,9,11-17,20H2,1-5H3
    • InChI Key: ZZQPYEIMXXWNQL-UHFFFAOYSA-N
    • SMILES: CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN(C)CCOCCOCCN(C)C(=O)CCSSC4=CC=CC=N4)C

Computed Properties

  • Exact Mass: 613.22802832g/mol
  • Monoisotopic Mass: 613.22802832g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 16
  • Complexity: 910
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 145Ų

Propanamide,N-methyl-N-[2-[2-[2-[methyl[(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(2-pyridinyldithio)- Related Literature

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd